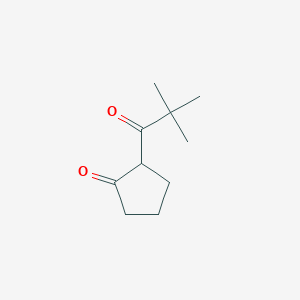![molecular formula C13H19NO B13305063 2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)
2-[(Cyclopentylamino)methyl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyclopentylamino)methyl]-4-methylphenol is an organic compound with the molecular formula C13H19NO It is a phenolic compound characterized by the presence of a cyclopentylamino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopentylamino)methyl]-4-methylphenol typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclopentylamine with formaldehyde to form the intermediate compound, cyclopentylaminomethyl.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methylphenol under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also involve purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Cyclopentylamino)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to modify the amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclopentylaminomethyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-[(Cyclopentylamino)methyl]-4-methylphenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of phenolic compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Cyclopentylamino)methyl]-4-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopentylamino group can interact with receptors or other biomolecules, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Cyclopentylamino)methyl]-4-methoxyphenol
- 2-[(Cyclopentylamino)methyl]-4-chlorophenol
- 2-[(Cyclopentylamino)methyl]-4-nitrophenol
Uniqueness
2-[(Cyclopentylamino)methyl]-4-methylphenol is unique due to the presence of both the cyclopentylamino and methyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-[(cyclopentylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C13H19NO/c1-10-6-7-13(15)11(8-10)9-14-12-4-2-3-5-12/h6-8,12,14-15H,2-5,9H2,1H3 |
InChI-Schlüssel |
BNFWGYFTXDKJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)CNC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


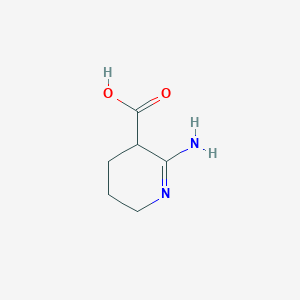
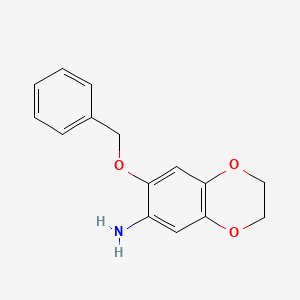
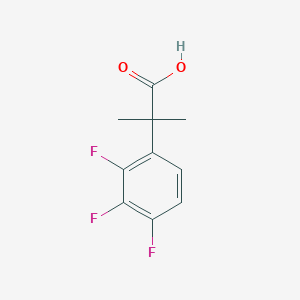


![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)

![tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13305026.png)
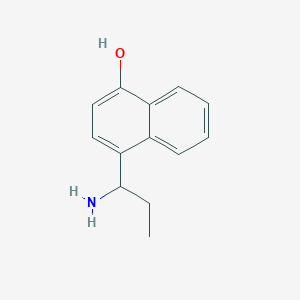
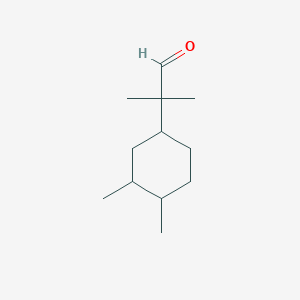
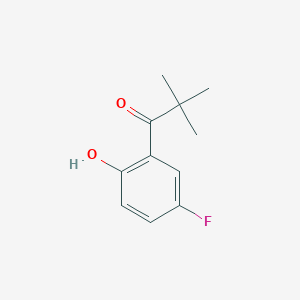
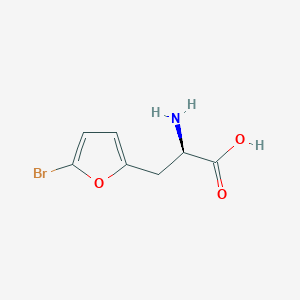
![Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13305058.png)
